N-[4-bromo-1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[4-BROMO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[4-BROMO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, starting with the preparation of key intermediates such as 4-fluorobenzyl bromide . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N~4~-[4-BROMO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvent systems to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.
Scientific Research Applications
N~4~-[4-BROMO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-[4-BROMO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridine derivatives and fluorobenzyl-substituted molecules. Examples include:
- 4-Fluorobenzyl bromide
- 1-Bromo-4-fluorobenzene
Uniqueness
N~4~-[4-BROMO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H16BrFN6O |
---|---|
Molecular Weight |
443.3 g/mol |
IUPAC Name |
N-[4-bromo-1-[(4-fluorophenyl)methyl]pyrazol-3-yl]-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H16BrFN6O/c1-11-7-14(15-8-22-26(2)18(15)23-11)19(28)24-17-16(20)10-27(25-17)9-12-3-5-13(21)6-4-12/h3-8,10H,9H2,1-2H3,(H,24,25,28) |
InChI Key |
RWMGJXZPAPWEJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C)C(=O)NC3=NN(C=C3Br)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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